The synthesis of Pratensein 7-O-glucopyranoside typically involves the glycosylation of pratensein. This process can be achieved through various methods, including:
The specific parameters for these reactions may vary, but they often require careful optimization to achieve the desired product with minimal by-products .
Pratensein 7-O-glucopyranoside has the molecular formula and a molecular weight of approximately 462.41 g/mol . The structure consists of a flavonoid backbone with a glucose moiety attached at the 7-position.
Computational studies utilizing Density Functional Theory have provided insights into the electronic properties and stability of this compound, indicating its potential reactivity patterns .
Pratensein 7-O-glucopyranoside can participate in various chemical reactions typical for flavonoids:
The specific reaction conditions, such as pH and temperature, can greatly impact these processes .
The mechanism of action for Pratensein 7-O-glucopyranoside primarily revolves around its antioxidant properties. It is believed to exert its effects through:
Studies have shown that it can protect cells from oxidative damage, suggesting potential therapeutic applications in diseases related to oxidative stress .
Pratensein 7-O-glucopyranoside exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during extraction processes .
Pratensein 7-O-glucopyranoside has several scientific applications:
Research continues to explore new applications of this compound in various fields, emphasizing its versatility and importance as a bioactive agent .
Pratensein 7-O-β-D-glucopyranoside (CAS 36191-03-4) originates from the universal plant phenylpropanoid pathway, which channels carbon from primary metabolism into specialized metabolites. The biosynthetic sequence initiates with the shikimate pathway, where phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) condense to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), ultimately yielding chorismate—the precursor of aromatic amino acids [3] [8]. Phenylalanine, the primary substrate for phenylpropanoids, undergoes deamination via phenylalanine ammonia-lyase (PAL; EC 4.3.1.5) to produce trans-cinnamic acid. In Arabidopsis thaliana, PAL exists as a multigene family (PAL1–PAL4), with PAL1 and PAL2 serving as the dominant isoforms for lignin and flavonoid biosynthesis [3]. Subsequent hydroxylation and methylation reactions generate the isoflavone scaffold pratensein (4',7-dihydroxy-3'-methoxyisoflavone), which serves as the aglycone for glycosylation. Notably, tissue-specific expression of PAL genes in vascular tissues and seeds directly influences the spatial accumulation of pratensein derivatives [3] [6].
Table 1: Key Precursors and Enzymes in Pratensein 7-O-Glucopyranoside Biosynthesis
Precursor/Intermediate | Enzyme | EC Number | Function |
---|---|---|---|
Phenylalanine | Phenylalanine ammonia-lyase (PAL) | 4.3.1.5 | Deamination to trans-cinnamic acid |
trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylation to p-coumaric acid |
4-Coumaroyl-CoA | Chalcone synthase (CHS) | 2.3.1.74 | Condensation with malonyl-CoA to form naringenin chalcone |
Daidzein | Isoflavone 3'-O-methyltransferase (IOMT) | 2.1.1. | Methylation to form pratensein aglycone |
Pratensein | UDP-glucosyltransferase (UGT) | 2.4.1. | Glucosylation at 7-OH position |
The terminal step in Pratensein 7-O-glucopyranoside biosynthesis involves regioselective glycosylation at the 7-hydroxyl group of pratensein. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the acceptor molecule. UGTs belong to Family 1 of glycosyltransferases and contain a conserved Plant Secondary Product Glycosyltransferase (PSPG) box, which facilitates UDP-sugar binding [5]. Structural analyses reveal that the PSPG motif in UGTs (e.g., [F/W]-x(2)-[Q/L]-x(2)-[L/I/V/M/Y/A]-[L/I/M/V]-x(4,6)-[L/V/G/A/C]-[L/V/F/Y/A/H/M]-[L/I/V/M/F]-[S/T/A/G/C/M]-[H/N/Q]-[S/T/A/G/C]-G-x(2)-[S/T/A/G]-x(3)-[S/T/A/G/L]-[L/I/V/M/F/A]-x(4,5)-[P/Q/R]-[L/I/V/M/T/A]-x(3)-[P/A]-x(2,3)-[D/E/S]-[Q/E/H/N/R]) ensures precise sugar donor specificity [5]. Kinetic studies of homologous enzymes in Scutellaria baicalensis demonstrate that UGTs exhibit distinct affinities for flavonoid substrates. For example, SbUGT2 (a glucosyltransferase) shows a higher Km (indicating lower affinity) for baicalein (Km = 48 µM) compared to SbUGAT4 (a glucuronosyltransferase; Km = 12 µM), underscoring enzyme-substrate specificity in glycosylation [5].
Table 2: Kinetic Parameters of Select UGTs in Flavonoid Glycosylation
Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg) | Specificity |
---|---|---|---|---|---|
SbUGT2 | Scutellaria baicalensis | Baicalein | 48 ± 3.2 | 380 ± 24 | 7-O-glucosylation |
SbUGAT4 | Scutellaria baicalensis | Baicalein | 12 ± 1.1 | 420 ± 18 | 7-O-glucuronidation |
UGT89B3 | Arabidopsis thaliana | Flavonols | 32 ± 2.8 | 205 ± 16 | 3-O-glucosylation |
Pratensein 7-O-glucopyranoside accumulation exhibits significant taxonomic variation, reflecting evolutionary adaptations in phenylpropanoid flux and UGT diversification. In Trifolium pratense (red clover), this compound is a root-specific metabolite synthesized via a branch of the general isoflavonoid pathway. The enzyme directing glucose to the 7-OH position (rather than 5- or 4'-OH) remains uncharacterized, though gene clusters of tandemly duplicated UGTs suggest neofunctionalization events [2] [5]. Contrastingly, Astragalus membranaceus accumulates pratensein-7-O-glucopyranoside in leaves and stems, where it co-occurs with calycosin derivatives. NMR-based studies reveal solvent-induced signal shifts in these compounds, necessitating careful structural validation [2]. In Scutellaria baicalensis, glucuronidation predominates over glucosylation due to the kinetic superiority of SbUGATs (Vmax/Km = 35.0 for SbUGAT4 vs. 7.9 for SbUGT2), explaining the dominance of baicalin (7-O-glucuronide) over oroxin A (7-O-glucoside) [5]. Fenugreek (Trigonella foenum-graecum) seeds employ distinct UGTs for isoflavonoid glycosylation, with transcriptomic data revealing upregulation of flavonoid biosynthesis genes (e.g., CHS, F3H) during seed maturation [10].
Table 3: Distribution of Pratensein 7-O-Glucopyranoside in Plant Taxa
Plant Species | Tissue Localization | Co-Occurring Metabolites | Biosynthetic Specialization |
---|---|---|---|
Trifolium pratense | Roots | Formononetin, Biochanin A | Root-specific UGT isoforms |
Astragalus membranaceus | Leaves/Stems | Calycosin-7-O-glucoside | Solvent-sensitive NMR profiles |
Scutellaria baicalensis | Roots | Baicalin, Wogonoside | Glucuronidation > glucosylation |
Trigonella foenum-graecum | Seeds | Vitexin, Trigonelline | Seed-development-associated UGT expression |
Compounds Mentioned:
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